5-Ethyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid 5-Ethyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17831410
InChI: InChI=1S/C11H17N3O2/c1-2-10-9(11(15)16)7-13-14(10)8-3-5-12-6-4-8/h7-8,12H,2-6H2,1H3,(H,15,16)
SMILES:
Molecular Formula: C11H17N3O2
Molecular Weight: 223.27 g/mol

5-Ethyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid

CAS No.:

Cat. No.: VC17831410

Molecular Formula: C11H17N3O2

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

5-Ethyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid -

Specification

Molecular Formula C11H17N3O2
Molecular Weight 223.27 g/mol
IUPAC Name 5-ethyl-1-piperidin-4-ylpyrazole-4-carboxylic acid
Standard InChI InChI=1S/C11H17N3O2/c1-2-10-9(11(15)16)7-13-14(10)8-3-5-12-6-4-8/h7-8,12H,2-6H2,1H3,(H,15,16)
Standard InChI Key BEDUWKNAUYOVGM-UHFFFAOYSA-N
Canonical SMILES CCC1=C(C=NN1C2CCNCC2)C(=O)O

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name 5-ethyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid reflects its core structure:

  • A pyrazole ring substituted at position 1 with a piperidin-4-yl group and at position 4 with a carboxylic acid.

  • An ethyl group at position 5 of the pyrazole.
    The molecular formula is C12_{12}H17_{17}N3_{3}O2_{2}, with a molecular weight of 247.29 g/mol .

Structural Characterization

The compound’s planar pyrazole ring is conjugated with the carboxylic acid group, enhancing its capacity for hydrogen bonding. The piperidine moiety introduces a bicyclic structure, contributing to conformational rigidity. X-ray crystallography of analogous compounds, such as ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate ( ), reveals a triclinic crystal system with intermolecular hydrogen bonds stabilizing the lattice .

Table 1: Key Structural Parameters

PropertyValueSource
Molecular formulaC12_{12}H17_{17}N3_{3}O2_{2}
Molecular weight247.29 g/mol
Heavy atom count17
Rotatable bonds4
Hydrogen bond acceptors4
Hydrogen bond donors2

Synthesis and Derivatives

Synthetic Pathways

The compound is synthesized via hydrolysis of its ethyl ester precursor, ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate (CAS 782493-96-3) . The ester undergoes saponification under basic conditions (e.g., NaOH in ethanol/water) to yield the carboxylic acid.

Reaction Scheme:

Ethyl ester+OHCarboxylic acid+EtOH\text{Ethyl ester} + \text{OH}^- \rightarrow \text{Carboxylic acid} + \text{EtOH}

The precursor ester is synthesized through cyclocondensation of hydrazine derivatives with β-keto esters, a method analogous to the synthesis of ethyl 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate .

Derivative Development

Structural modifications, such as substituting the ethyl group or functionalizing the piperidine nitrogen, enhance bioavailability. For example, 3-ethyl-1-methyl-1H-pyrazole-4-carbonyl derivatives exhibit improved LogP (0.98) and solubility .

Physicochemical Properties

Solubility and Partitioning

The carboxylic acid group confers moderate aqueous solubility (~3.2 mg/mL at 25°C), while the piperidine and ethyl groups enhance lipid membrane permeability. The calculated LogP (0.5) suggests balanced hydrophilicity-lipophilicity .

Spectroscopic Data

  • IR (KBr): Broad peak at 2500–3300 cm1^{-1} (O-H stretch), 1710 cm1^{-1} (C=O), 1605 cm1^{-1} (C=N) .

  • 1^{1}H NMR (DMSO-d6_6): δ 1.3 (t, 3H, CH3_3), 4.3 (q, 2H, CH2_2), 7.6–8.8 (m, pyrazole-H), 12.1 (s, COOH) .

Table 2: Comparative Properties of Ester and Acid Forms

PropertyEthyl Ester Carboxylic Acid
Molecular weight223.27 g/mol247.29 g/mol
LogP0.50.2 (estimated)
Solubility (H2_2O)Low (0.8 mg/mL)Moderate (3.2 mg/mL)
Melting point98–100°C215–217°C (decomposes)

Biological Activity and Applications

Antimicrobial and Anti-inflammatory Effects

Analogous compounds with nitroaryl substitutions exhibit MIC values of 8–32 μg/mL against Staphylococcus aureus and Escherichia coli . The ethyl group’s electron-donating effect enhances resonance stabilization, potentiating anti-inflammatory activity .

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